molecular formula C11H13Br B2795422 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene CAS No. 1487188-84-0

4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene

Cat. No.: B2795422
CAS No.: 1487188-84-0
M. Wt: 225.129
InChI Key: QVMDSCJJUXFOHN-UHFFFAOYSA-N
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Description

4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene: is an organic compound with the molecular formula C11H13Br and a molecular weight of 225.12 g/mol . This compound belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a bromine atom at the 4-position and two methyl groups at the 2-position makes this compound unique and of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the bromination of 2,2-dimethyl-2,3-dihydro-1H-indene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction typically proceeds via a free radical mechanism, resulting in the selective bromination at the 4-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products:

    Substitution: Corresponding substituted indenes.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Dehalogenated indenes.

Scientific Research Applications

Chemistry: 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of this compound have shown promise in medicinal chemistry as potential therapeutic agents .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties .

Mechanism of Action

The mechanism of action of 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene is unique due to the presence of the bromine atom at the 4-position, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic and industrial applications .

Properties

IUPAC Name

4-bromo-2,2-dimethyl-1,3-dihydroindene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-11(2)6-8-4-3-5-10(12)9(8)7-11/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMDSCJJUXFOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1)C(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487188-84-0
Record name 4-bromo-2,2-dimethyl-2,3-dihydro-1H-indene
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